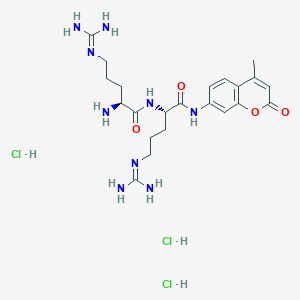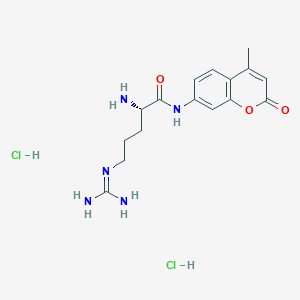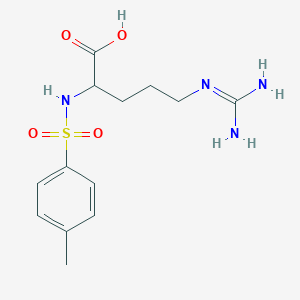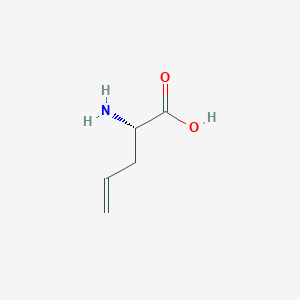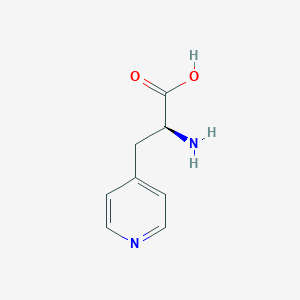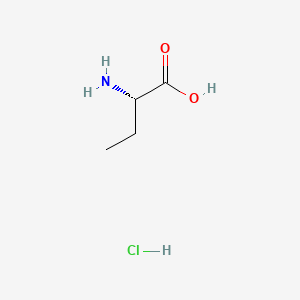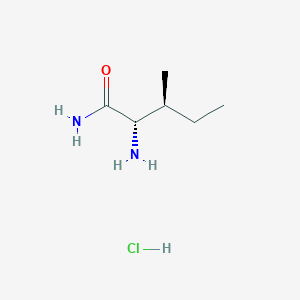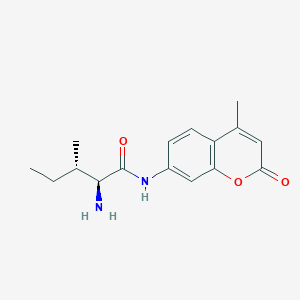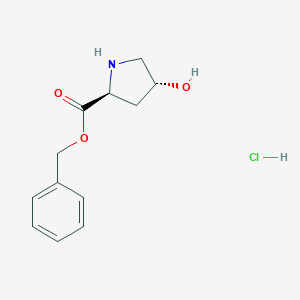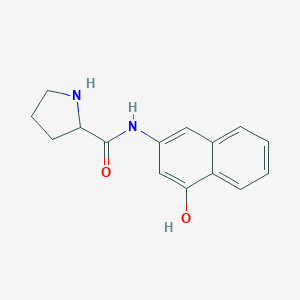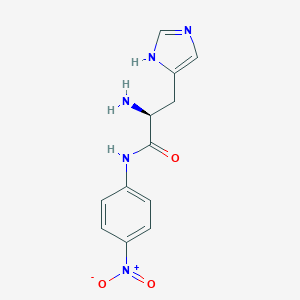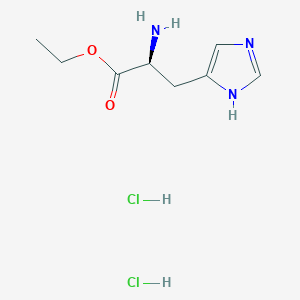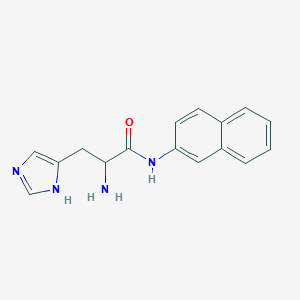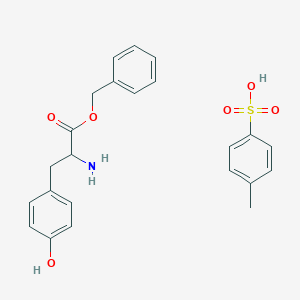
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate” is a complex organic compound. It contains an amino acid moiety (2-amino-3-(4-hydroxyphenyl)propanoate), a benzyl group, and a 4-methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple functional groups that could participate in various chemical reactions. The ® configuration indicates that it is a chiral molecule, which could have implications for its physical properties and biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group, the ester group, and the sulfonate group are all potentially reactive. They could undergo a variety of reactions, including nucleophilic substitutions, condensations, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents. The chiral center could also influence its interactions with polarized light .Scientific Research Applications
Bipolar Membrane-Based Process in Production
A bipolar membrane-based process has been proposed for regenerating sodium p-toluenesulfonate in the production of D-(-)-p-hydroxyphenylglycine, which is closely related to the chemical structure . This process showed promising results in recycling and environmental sustainability within the pharmaceutical manufacturing sector (Yu, Su, & Wang, 2005).
Crystal Structure Analysis
The crystal structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed to reveal intricate hydrogen bonding and aromatic π–π stacking interactions. These structural insights are crucial for understanding the molecular interactions and could inform the design of new compounds with desired properties (Babu et al., 2014).
Photoacid Generators for Polymer Resists
Sulfonated oximes, including 4-methylbenzenesulfonate derivatives, have been studied as potential photoacid generators for polymer resists used in lithography. These compounds offer insights into the development of new materials for electronics and nanotechnology applications (Plater, Harrison, & Killah, 2019).
Environmental Monitoring and Cleanup
Research on the solid-phase extraction of polar benzene- and naphthalenesulfonates from industrial effluents highlights the importance of these compounds in environmental monitoring and cleanup efforts. The study demonstrates the utility of 4-methylbenzenesulfonate in analytical methodologies for assessing water quality and pollution (Alonso, Castillo, & Barceló, 1999).
Catalysis in Organic Synthesis
Sulfonated Schiff base copper(II) complexes have been shown to be efficient and selective catalysts in alcohol oxidation, showcasing the role of sulfonate groups in catalysis. This research provides valuable insights into the design of new catalysts for green chemistry applications (Hazra et al., 2015).
Future Directions
properties
IUPAC Name |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-XFULWGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


